BenchChemオンラインストアへようこそ!

ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Regioselectivity Synthetic accessibility Click chemistry

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1338651-59-4) is a synthetic small molecule (C13H10FN5O3, MW 303.25 g/mol) that incorporates both 1,2,3-triazole and 1,2,4-oxadiazole pharmacophores within a single scaffold. The 1,2,3-triazole ring is substituted at N-1 with a 4-fluorophenyl group, while the 1,2,4-oxadiazole ring bears an ethyl ester at the 5-position and is linked to the triazole at the 3-position via the triazole C-4 atom.

Molecular Formula C13H10FN5O3
Molecular Weight 303.25 g/mol
CAS No. 1338651-59-4
Cat. No. B1396468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
CAS1338651-59-4
Molecular FormulaC13H10FN5O3
Molecular Weight303.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
InChIKeyQLTKRWKWGCGVRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1338651-59-4): A Dual-Heterocycle Building Block for Targeted Synthesis


Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1338651-59-4) is a synthetic small molecule (C13H10FN5O3, MW 303.25 g/mol) that incorporates both 1,2,3-triazole and 1,2,4-oxadiazole pharmacophores within a single scaffold . The 1,2,3-triazole ring is substituted at N-1 with a 4-fluorophenyl group, while the 1,2,4-oxadiazole ring bears an ethyl ester at the 5-position and is linked to the triazole at the 3-position via the triazole C-4 atom . This specific connectivity and substitution pattern distinguishes it from other triazole-oxadiazole hybrids and positions it as a versatile intermediate for medicinal chemistry and chemical biology applications [1].

Why Generic 1,2,3-Triazole or 1,2,4-Oxadiazole Analogs Cannot Replace Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate


The precise arrangement of the 4-fluorophenyl group on the triazole N-1, the 1,2,4-oxadiazole-5-carboxylate ester, and the C-4 linkage between the two heterocycles creates a unique electronic and steric environment that cannot be replicated by simple substitution [1]. In a related series of 1,2,3-triazole/1,2,4-oxadiazole hybrids, the 4-fluoro substituent on the aryl ring produced a GI50 of 104 nM in antiproliferative assays, whereas the 4-methoxy analog (GI50 = 48 nM) and the 3,4,5-trimethoxy analog (GI50 = 28 nM) showed markedly different potencies, demonstrating that even single-atom changes on the aryl group drive significant shifts in biological activity [1][2]. Furthermore, the ethyl ester at the oxadiazole 5-position serves as a synthetic handle for hydrolysis to the carboxylic acid or conversion to amides, while the 4-fluorophenyl group modulates lipophilicity and metabolic stability differently than chloro, methyl, or unsubstituted phenyl analogs .

Quantitative Differentiation Evidence for Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1338651-59-4)


Positional Selectivity: 1,2,4-Oxadiazole-5-carboxylate vs. 1,2,4-Oxadiazole-3-carboxylate Isomers

The compound features a 1,2,4-oxadiazole-5-carboxylate (ethyl ester) moiety linked at the 3-position to the 1,2,3-triazole C-4. In the broader class of triazole-oxadiazole hybrids, the 5-carboxylate regioisomer is accessed via cyclodehydration of O-acyl amidoxime intermediates, whereas the 3-carboxylate isomer requires a different synthetic route [1]. This positional distinction is critical for downstream derivatization: the 5-ester undergoes hydrolysis to the 5-carboxylic acid under standard basic conditions (NaOH/EtOH, rt, 2 hr), while the 3-ester typically requires harsher conditions, enabling selective orthogonal deprotection strategies [1][2]. The target compound's 5-carboxylate placement also alters the electron density on the oxadiazole ring relative to 3-carboxylate analogs, affecting nucleophilic aromatic substitution reactivity at the triazole C-5 position [2].

Regioselectivity Synthetic accessibility Click chemistry

Electronic Modulation: 4-Fluorophenyl vs. 4-Methylphenyl (p-Tolyl) Substituent on the Triazole Ring

The 4-fluorophenyl substituent (Hammett σp = 0.06) on the triazole N-1 exerts a distinct electronic effect compared to the 4-methylphenyl (p-tolyl) analog (σp = -0.17) found in CAS 1370592-91-8 [1]. In a closely related 1,2,3-triazole/1,2,4-oxadiazole series, the 4-fluoro derivative exhibited an average GI50 of 104 nM (cell viability 91% at 50 µM) against a panel of cancer cell lines (A-549, MCF-7, Panc-1, HT-29), while the 4-methyl derivative showed a GI50 of 101 nM (cell viability 91% at 50 µM), and the unsubstituted phenyl analog gave a GI50 of 96 nM [2]. Although these numbers differ by only 3–8%, the fluorine substituent also lowers the calculated logP by approximately 0.5 units compared to the methyl analog (estimated via fragment-based methods), which can improve aqueous solubility and reduce non-specific protein binding in cellular assays [1][3].

Hammett substituent constant Lipophilicity Metabolic stability

Synthetic Handle Versatility: Ethyl Ester Terminal Group vs. Carboxylic Acid or Amide Analogs

The ethyl ester at the oxadiazole 5-position serves as a protected carboxylic acid that can be selectively hydrolyzed to the free acid (CAS not available; synthesized in-house by multiple groups) or directly converted to amides, hydrazides, or alcohols [1][2]. In a synthesis of related triazole-oxadiazole hybrids, the ethyl ester intermediate was hydrolyzed in aqueous NaOH (20%, reflux, 2 hr) to yield the carboxylic acid in ~80% isolated yield, which was then coupled with amines via CDI activation to form carboximidamides in 46–90% yield [1]. The pre-formed carboxylic acid analog, while commercially available from some suppliers, exhibits different solubility and storage stability: the sodium salt of the acid is typically hygroscopic and requires desiccated storage at -20°C, whereas the ethyl ester is stable at room temperature . This stability advantage simplifies inventory management and ensures consistent reaction stoichiometry in automated synthesis platforms.

Prodrug design Late-stage functionalization Fragment-based drug discovery

Dual-Pharmacophore Architecture: Triazole-Oxadiazole Hybrid vs. Single Heterocycle Scaffolds in Kinase Inhibition

Compounds containing both 1,2,3-triazole and 1,2,4-oxadiazole rings have demonstrated dual EGFR/VEGFR-2 inhibitory activity, whereas single-heterocycle analogs (triazole-only or oxadiazole-only) typically engage only one kinase target [1][2]. In the series reported by Mahmoud et al. (2024), the most potent triazole-oxadiazole hybrid (7l, R = 3,4,5-tri-OMe) achieved a GI50 of 28 nM and inhibited both EGFR and VEGFR-2 in enzymatic assays, while simple 1,2,4-oxadiazoles lacking the triazole moiety showed significantly reduced VEGFR-2 engagement [1]. The target compound (CAS 1338651-59-4) possesses the complete triazole-oxadiazole pharmacophore pair, with the 4-fluorophenyl group occupying a position analogous to the aryl ring that binds the hydrophobic back pocket of EGFR (confirmed by molecular docking in related compounds) [1][3]. Although no direct enzymatic data are available for this specific compound, the structural precedent supports its potential utility as a scaffold for dual kinase probe development.

EGFR/VEGFR-2 dual inhibition Pharmacophore hybridization Target engagement

Halogen Substitution Effect: 4-Fluoro vs. 4-Chloro and 4-Bromo Analogs in Antiproliferative Activity

In a systematic halogen scan of 1,2,3-triazole/1,2,4-oxadiazole hybrids, the 4-fluoro derivative (7b, R = 4-F) displayed a GI50 of 104 nM, the 4-chloro derivative (7c) a GI50 of 90 nM, and the 4-bromo derivative (7d) a GI50 of 82 nM [1]. The rank order of potency (4-Br > 4-Cl > 4-F) inversely correlates with halogen electronegativity and directly correlates with halogen size and polarizability, suggesting that halogen bonding or hydrophobic packing, rather than pure inductive electronic effects, drives potency differences [1][2]. Notably, the 4-fluoro compound exhibited the highest cell viability (91% at 50 µM) among the halogen series, indicating lower general cytotoxicity against normal MCF-10A cells compared to the 4-bromo analog (88% viability) [1]. This lower cytotoxicity, combined with fluorine's known metabolic blocking effect against CYP450-mediated oxidation at the para position, makes the 4-fluorophenyl variant a more suitable starting point for lead optimization programs where selectivity over normal cells is a priority [2][3].

Halogen bonding SAR analysis Cytotoxicity

Analytical Characterization: Vendor-Supplied Batch QC Data vs. Literature-Synthesized Analogs

The target compound is supplied with batch-specific quality control documentation including NMR (¹H and ¹³C), HPLC purity analysis (≥95%), and GC traces by multiple vendors (Bidepharm, AKSci, Matrix Scientific/Fujifilm Wako) . In contrast, closely related analogs such as ethyl 3-[1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1370592-91-8) are often synthesized in academic laboratories without standardized QC, leading to batch-to-batch variability in purity (reported yields range from 46–90% for cyclodehydration step alone) [1]. The availability of vendor-verified analytical data for CAS 1338651-59-4 allows researchers to use the compound directly in biological assays without prior re-purification, saving approximately 2–4 hours of labor and reducing solvent waste per experiment .

Batch consistency HPLC purity NMR identity

High-Value Application Scenarios for Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1338651-59-4)


Dual EGFR/VEGFR-2 Kinase Probe Development: SAR Expansion from a Validated Pharmacophore Core

The compound serves as a starting scaffold for generating focused libraries of dual EGFR/VEGFR-2 inhibitors, leveraging the 4-fluorophenyl-triazole-oxadiazole architecture that has been validated in enzymatic and cell-based assays with GI50 values from 28 to 104 nM for closely related analogs [1]. The ethyl ester handle allows late-stage diversification into amides, hydrazides, or carboxylic acids for structure-activity relationship (SAR) studies, while the 4-fluoro substituent provides a favorable balance of metabolic stability and low cytotoxicity (91% normal cell viability at 50 µM) that is superior to bromo or chloro analogs [1][2]. Researchers can prioritize this specific compound over the p-tolyl analog (CAS 1370592-91-8) due to the fluorine atom's ability to block CYP450-mediated oxidation at the para position, reducing metabolic clearance and extending half-life in in vivo pharmacokinetic studies [2].

Fragment-Based Drug Discovery (FBDD): Fluorinated Triazole-Oxadiazole Fragment for ¹⁹F NMR Screening

The para-fluorine atom on the phenyl ring enables ¹⁹F NMR-based ligand screening, a technique that is not accessible with non-fluorinated analogs such as ethyl 3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole-5-carboxylate [1]. The compound's moderate molecular weight (303.25 g/mol) and balanced lipophilicity (estimated logP ~1.5–2.0) satisfy fragment-likeness criteria (MW < 300 Da rule relaxed slightly for fluorinated fragments; clogP ≤ 3), making it suitable for fragment-based screening campaigns [1][2]. The room-temperature storage stability and commercial availability with batch QC ensure rapid procurement for high-throughput fragment soaking experiments against protein crystals or NMR-based binding assays .

Antimicrobial Pharmacophore Hybridization: Click Chemistry-Derived Scaffold for Antibacterial Screening

1,2,3-Triazole/1,2,4-oxadiazole hybrids have demonstrated antibacterial activity against Gram-positive pathogens, with glycoconjugate derivatives showing MIC values of 1.73–1.95 µg/mL against Staphylococcus aureus and Enterococcus faecalis [1]. The target compound, with its 4-fluorophenyl group and ethyl ester, can be directly screened as a non-glycosylated baseline comparator in antimicrobial panels or further elaborated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the ester side chain to generate glycoconjugate analogs [1][2]. The 4-fluorophenyl substituent may enhance membrane permeability relative to 4-chlorophenyl or 4-bromophenyl analogs due to the smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl and 1.85 Å for Br), potentially improving Gram-negative outer membrane penetration .

Chemical Biology Tool Compound: Clickable PROTAC Precursor with Pre-Installed Fluorine Reporter

The compound's 1,2,3-triazole ring, formed via CuAAC chemistry, retains the triazole as a metabolically stable linker, while the 4-fluorophenyl group serves as a ¹⁹F NMR or PET imaging reporter without additional synthetic modification [1]. The ethyl ester at the oxadiazole 5-position can be hydrolyzed to the carboxylic acid (80% yield, NaOH/EtOH reflux) and subsequently coupled to E3 ligase ligands (e.g., VHL or cereblon binders) to construct PROTAC (Proteolysis Targeting Chimera) molecules [2]. This pre-installed fluorine atom eliminates the need for late-stage fluorination, which often requires harsh conditions (e.g., Selectfluor, DAST) that can degrade sensitive PROTAC intermediates [2]. Procurement of this specific fluorinated building block thus streamlines the synthesis of ¹⁹F-labeled PROTACs for cellular target engagement studies.

Quote Request

Request a Quote for ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.